molecular formula C11H13N3O4S B2834291 5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034443-14-4

5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B2834291
CAS RN: 2034443-14-4
M. Wt: 283.3
InChI Key: HSRJMEAXOFMBHV-UHFFFAOYSA-N
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Description

This compound is an isoxazoline derivative . Isoxazoline compounds have been found to have various biological activities and are used in the development of new drugs .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme very long chain fatty acid elongase . This enzyme plays a crucial role in the elongation of fatty acids, which are essential components of cellular membranes and signaling molecules.

Mode of Action

The compound interacts with its target by inhibiting several steps of fatty acid elongation . This interaction disrupts the normal formation of fatty acids, leading to changes in cellular processes that rely on these molecules.

Biochemical Pathways

The inhibition of fatty acid elongation affects various biochemical pathways. Most notably, it impacts the formation of cellular membranes and the production of signaling molecules. The disruption of these pathways can lead to changes in cell proliferation and shoot formation .

Result of Action

The result of the compound’s action is the inhibition of shoot formation and cell proliferation in plants . This outcome is due to the disruption of fatty acid elongation, which affects the integrity of cellular membranes and the production of signaling molecules.

properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S/c1-7-11(8(2)17-13-7)19(15,16)14-4-3-10-9(6-14)5-12-18-10/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJMEAXOFMBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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